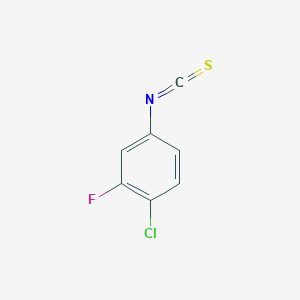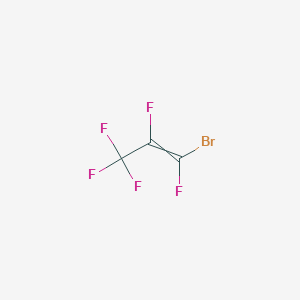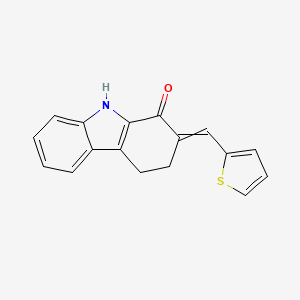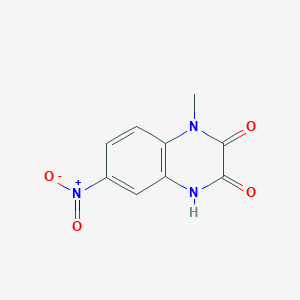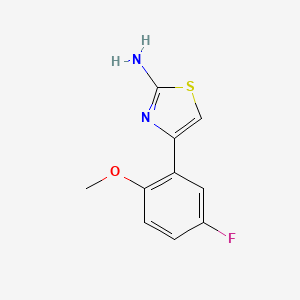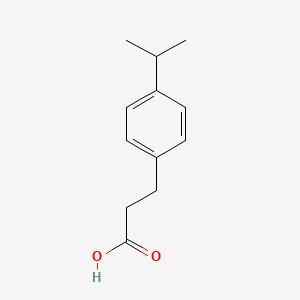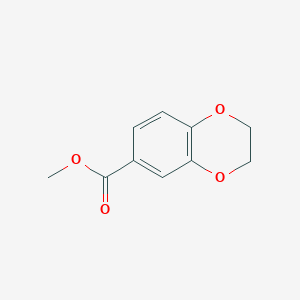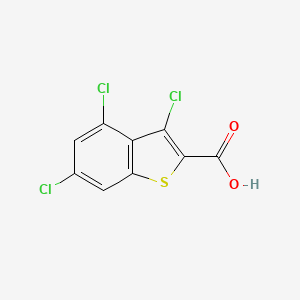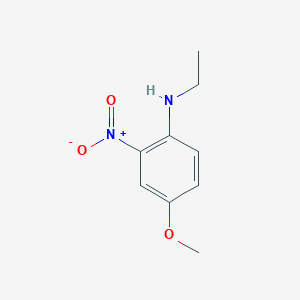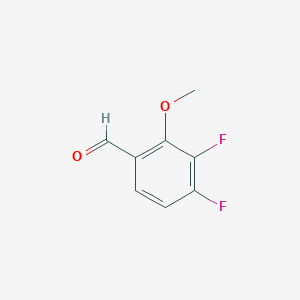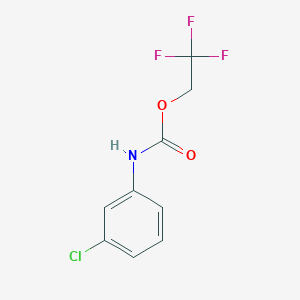
2,2,2-Trifluoroethyl 3-chlorophenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoroethyl 3-chlorophenylcarbamate is a chemical compound with the molecular formula C9H7ClF3NO2 and a molecular weight of 253.61 g/mol . This compound is known for its use in various scientific research applications, particularly in the fields of chemistry and biology. It is also referred to as Fencarbazone and is commonly used as a herbicide in agriculture to control and prevent the growth of unwanted plants.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate typically involves the reaction of 3-chlorophenyl isocyanate with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-chlorophenyl isocyanate+2,2,2-trifluoroethanol→2,2,2-Trifluoroethyl 3-chlorophenylcarbamate
The reaction is usually conducted in the presence of a suitable solvent, such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
2,2,2-Trifluoroethyl 3-chlorophenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are usually conducted in aqueous or organic solvents.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Formation of substituted carbamate derivatives.
Oxidation Reactions: Formation of oxidized carbamate derivatives.
Reduction Reactions: Formation of amine derivatives.
科学的研究の応用
2,2,2-Trifluoroethyl 3-chlorophenylcarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized as a herbicide in agriculture to control the growth of unwanted plants.
作用機序
The mechanism of action of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate involves the inhibition of specific enzymes and proteins. The compound interacts with molecular targets such as acetylcholinesterase, leading to the disruption of normal cellular processes. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy as an inhibitor.
類似化合物との比較
Similar Compounds
- 2,2,2-Trifluoroethyl N-(3-chlorophenyl)carbamate
- 2,2,2-Trifluoroethyl 4-chlorophenylcarbamate
- 2,2,2-Trifluoroethyl 2-chlorophenylcarbamate
Uniqueness
2,2,2-Trifluoroethyl 3-chlorophenylcarbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its lipophilicity and membrane permeability, making it a more effective inhibitor compared to similar compounds.
特性
IUPAC Name |
2,2,2-trifluoroethyl N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c10-6-2-1-3-7(4-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSCZMZABCQYNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397176 |
Source


|
| Record name | 2,2,2-trifluoroethyl 3-chlorophenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2366-82-7 |
Source


|
| Record name | 2,2,2-trifluoroethyl 3-chlorophenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
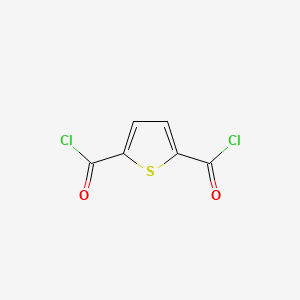
![N-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide](/img/structure/B1334333.png)
